molecular formula C15H21N3 B1465472 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine CAS No. 912770-49-1

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine

Cat. No.: B1465472
CAS No.: 912770-49-1
M. Wt: 243.35 g/mol
InChI Key: HAVZHDUQJKLRIT-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine is a compound that features a piperidine ring attached to a benzyl group, which is further substituted with a 4,5-dihydro-1H-imidazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine is unique due to the presence of both the imidazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-10-18(11-3-1)12-13-4-6-14(7-5-13)15-16-8-9-17-15/h4-7H,1-3,8-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZHDUQJKLRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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